REACTION_SMILES
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[NH2:12][CH:13]1[C:14](=[O:17])[O:15][CH2:16]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH:1][S:2]([c:3]1[cH:4][cH:5][c:6]([CH3:7])[cH:8][cH:9]1)(=[O:10])=[O:11].[nH:18]1[n:19][cH:20][cH:21][cH:22]1>>[NH2:12][CH:13]([C:14]([OH:15])=[O:17])[CH2:16][n:18]1[n:19][cH:20][cH:21][cH:22]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1COC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
|
Name
|
|
Type
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product
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Smiles
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NC(Cn1cccn1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH2:12][CH:13]1[C:14](=[O:17])[O:15][CH2:16]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27].[OH:1][S:2]([c:3]1[cH:4][cH:5][c:6]([CH3:7])[cH:8][cH:9]1)(=[O:10])=[O:11].[nH:18]1[n:19][cH:20][cH:21][cH:22]1>>[NH2:12][CH:13]([C:14]([OH:15])=[O:17])[CH2:16][n:18]1[n:19][cH:20][cH:21][cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1COC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cn[nH]c1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cn1cccn1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |